2-(3-Fluorophenyl)thiazole-5-carbaldehyde
Overview
Description
2-(3-Fluorophenyl)thiazole-5-carbaldehyde is an organic compound with the molecular formula C10H6FNOS It is a thiazole derivative, characterized by the presence of a fluorophenyl group at the 2-position and an aldehyde group at the 5-position of the thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives, in general, are known to interfere with DNA replication and transcription by interacting with topoisomerase II .
Result of Action
Similar thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Analysis
Biochemical Properties
2-(3-Fluorophenyl)thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. These binding interactions can lead to changes in enzyme function, ultimately affecting biochemical pathways and cellular processes . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may have minimal effects on cellular function, while higher dosages can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its interactions with biomolecules and its overall effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde typically involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetaldehyde to yield the thiazole ring. The final step involves the oxidation of the thiazole derivative to introduce the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)thiazole-5-carboxylic acid.
Reduction: 2-(3-Fluorophenyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Fluorophenyl)thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
- 2-(3-Chlorophenyl)thiazole-5-carbaldehyde
- 2-(3-Bromophenyl)thiazole-5-carbaldehyde
Uniqueness
2-(3-Fluorophenyl)thiazole-5-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWKNTOIBIVPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661676 | |
Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-84-8 | |
Record name | 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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